molecular formula C20H28NO4P B14738005 Bis(phenylmethoxy)phosphinic acid; cyclohexanamine CAS No. 6325-34-4

Bis(phenylmethoxy)phosphinic acid; cyclohexanamine

Katalognummer: B14738005
CAS-Nummer: 6325-34-4
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: CMRGXPWSGCXILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(phenylmethoxy)phosphinic acid; cyclohexanamine is a chemical compound with the molecular formula C20H28NO4P and a molecular weight of 377.414381 g/mol . This compound is known for its unique structure, which includes a phosphinic acid group and a cyclohexanamine moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of bis(phenylmethoxy)phosphinic acid; cyclohexanamine involves several steps. One common method includes the reaction of phenylmethanol with phosphinic acid under controlled conditions to form bis(phenylmethoxy)phosphinic acid. This intermediate is then reacted with cyclohexanamine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Analyse Chemischer Reaktionen

Bis(phenylmethoxy)phosphinic acid; cyclohexanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Bis(phenylmethoxy)phosphinic acid; cyclohexanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis(phenylmethoxy)phosphinic acid; cyclohexanamine involves its interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, making it useful in chelation therapy and other applications. The cyclohexanamine moiety can interact with biological receptors, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Bis(phenylmethoxy)phosphinic acid; cyclohexanamine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

6325-34-4

Molekularformel

C20H28NO4P

Molekulargewicht

377.4 g/mol

IUPAC-Name

cyclohexanamine;dibenzyl hydrogen phosphate

InChI

InChI=1S/C14H15O4P.C6H13N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;7-6-4-2-1-3-5-6/h1-10H,11-12H2,(H,15,16);6H,1-5,7H2

InChI-Schlüssel

CMRGXPWSGCXILM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.